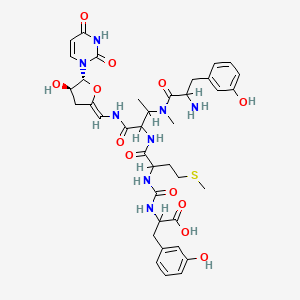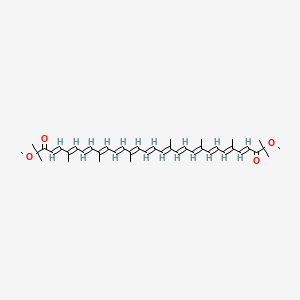
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
Overview
Description
BVDU-TP: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate , is a nucleotide analogue with significant antiviral properties. It is primarily used in the treatment of infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound is known for its ability to inhibit viral DNA polymerase, thereby preventing the replication of viral DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate involves several steps:
Bromination: The starting material, 2’-deoxyuridine, undergoes bromination to introduce the bromovinyl group.
Vinylation: The brominated intermediate is then subjected to vinylation to form (E)-5-(2-bromovinyl)-2’-deoxyuridine.
Phosphorylation: The final step involves the phosphorylation of (E)-5-(2-bromovinyl)-2’-deoxyuridine to produce the triphosphate form, (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate
Industrial Production Methods: Industrial production of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to its active triphosphate form by cellular kinases.
Inhibition: Acts as a competitive inhibitor of viral DNA polymerase
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidates under controlled conditions.
Inhibition: The compound interacts with viral DNA polymerase in the presence of magnesium ions, which are essential for the enzyme’s activity
Major Products Formed:
Inhibition of Viral DNA Synthesis: The primary product of the reaction is the termination of viral DNA synthesis, preventing the replication of the virus
Scientific Research Applications
Chemistry: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used as a tool in chemical research to study nucleotide analogues and their interactions with enzymes .
Biology: In biological research, the compound is used to investigate the mechanisms of viral replication and the role of nucleotide analogues in inhibiting viral DNA polymerase .
Medicine: The primary application of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is in antiviral therapy. It is used to treat infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound has shown efficacy in reducing the severity and duration of viral infections .
Industry: In the pharmaceutical industry, (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used in the development of antiviral drugs. Its unique properties make it a valuable component in the formulation of medications targeting viral infections .
Mechanism of Action
(E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate exerts its effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to its active triphosphate form. Once activated, it competes with natural nucleotides for incorporation into the viral DNA. Upon incorporation, it causes chain termination, effectively halting viral DNA synthesis and preventing viral replication .
Comparison with Similar Compounds
Acyclovir Triphosphate: Another nucleotide analogue used in antiviral therapy. .
Ganciclovir Triphosphate: Similar in function but has a broader spectrum of activity against various herpesviruses
Valacyclovir Triphosphate: A prodrug of acyclovir with improved bioavailability
Uniqueness: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is unique due to its high potency and selectivity for viral DNA polymerase. It requires lower doses to achieve therapeutic effects and has a better safety profile compared to other nucleotide analogues .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFDDMJXWAXHI-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77222-61-8 | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)
![(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1235047.png)

![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)


![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)
![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)


![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)

